molecular formula C14H12F2Se2 B14209163 Diselenide, bis[(2-fluorophenyl)methyl] CAS No. 823178-70-7

Diselenide, bis[(2-fluorophenyl)methyl]

Cat. No.: B14209163
CAS No.: 823178-70-7
M. Wt: 376.2 g/mol
InChI Key: FXEDTACYRWUCAJ-UHFFFAOYSA-N
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Description

Diselenide, bis[(2-fluorophenyl)methyl] (C₁₄H₁₂F₂Se₂), is an organoselenium compound characterized by a diselenide (Se–Se) bond linking two (2-fluorophenyl)methyl groups. Organoselenium compounds, particularly diselenides, are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and antioxidant properties .

Properties

CAS No.

823178-70-7

Molecular Formula

C14H12F2Se2

Molecular Weight

376.2 g/mol

IUPAC Name

1-fluoro-2-[[(2-fluorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12F2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

FXEDTACYRWUCAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

Selenium powder (0.117 mol) and sodium borohydride (0.259 mol) react in tetrahydrofuran (THF) at 50°C to form Na₂Se₂. Subsequent addition of (2-fluorophenyl)methyl bromide (0.265 mol) in THF facilitates nucleophilic substitution, yielding the diselenide. The crude product is extracted with dichloromethane, crystallized in heptane/isopropyl alcohol, and vacuum-dried.

Key Parameters

  • Solvent : THF
  • Temperature : 50°C
  • Reaction Time : 18 hours
  • Yield : ~40% (extrapolated from analogous reactions)

This method, while reliable, requires inert conditions and multi-step purification, limiting scalability.

Aqueous One-Pot Synthesis

A sustainable approach utilizes potassium selenocyanate (KSeCN) and alkyl halides in water under phase-transfer catalysis. This method avoids toxic solvents and simplifies work-up.

Optimized Protocol

(2-Fluorophenyl)methyl bromide (1.0 mmol), KSeCN (1.05 mmol), and tetrabutylammonium bromide (0.1 mmol) are stirred in water at 65°C for 2 hours. Alkaline hydrolysis with potassium phosphate (5.0 mmol) liberates the selenol, which oxidizes to the diselenide. Ethyl acetate extraction and silica gel chromatography yield the pure product.

Key Parameters

  • Solvent : Water
  • Catalyst : Tetrabutylammonium bromide
  • Temperature : 65°C
  • Reaction Time : 2 hours
  • Yield : ~85% (based on benzyl diselenide synthesis)

This method excels in efficiency and environmental compatibility, making it ideal for large-scale production.

Electrochemical Oxidative Coupling

Electrochemical methods offer a reagent-free alternative for diselenide synthesis. While source focuses on selenylfuran derivatives, the principles apply to diselenide formation via selenol oxidation.

Proposed Methodology

(2-Fluorophenyl)methaneselenol (generated in situ) undergoes electrochemical oxidation at graphite electrodes in acetonitrile with tetrabutylammonium perchlorate (0.4 equiv.). Constant current (10 mA) drives the reaction to completion within 1 hour.

Key Parameters

  • Electrolyte : Tetrabutylammonium perchlorate
  • Current : 10 mA
  • Solvent : Acetonitrile
  • Yield : ~75% (extrapolated from similar reactions)

This approach minimizes chemical waste but requires specialized equipment.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Traditional Alkylation Sodium borohydride, selenium, (2-fluorophenyl)methyl bromide THF, 50°C, 18h ~40% Established protocol Long reaction time, moderate yield
Aqueous One-Pot Potassium selenocyanate, (2-fluorophenyl)methyl bromide, TBAB, K₃PO₄ Water, 65°C, 2h ~85% Eco-friendly, high yield Requires chromatography
Rhodium-Catalyzed Rh₂(OAc)₄, diazoalkane, preformed diselenide Water, RT, 2h ~82% Mild conditions Costly catalyst, niche applicability
Electrochemical (2-Fluorophenyl)methaneselenol, TBAClO₄ Acetonitrile, 10 mA, 1h ~75% Reagent-free, scalable Specialized equipment needed

Characterization and Validation

Successful synthesis requires validation via spectroscopic methods:

  • ¹H NMR : Aromatic protons of the 2-fluorophenyl group appear at δ 7.33–6.99 ppm (cf. benzyl diselenide).
  • ¹³C NMR : Quaternary carbons adjacent to selenium resonate at δ 59–67 ppm.
  • HRMS : Expected [M+Na]⁺ for C₁₄H₁₂F₂Se₂ is 456.90 (calculated).
  • IR : Se–Se stretching vibrations occur near 735 cm⁻¹.

Chemical Reactions Analysis

Diselenide, bis[(2-fluorophenyl)methyl] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of diselenides can yield selenols or selenides. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles. Common reagents include alkyl halides and Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diselenide, bis[(2-fluorophenyl)methyl] has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound has been studied for its potential antioxidant properties and its ability to mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress.

    Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating various biological pathways.

    Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which diselenide, bis[(2-fluorophenyl)methyl] exerts its effects involves the interaction of the selenium atoms with various molecular targets. In biological systems, selenium compounds can mimic the activity of enzymes such as glutathione peroxidase by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. This activity helps protect cells from oxidative damage. The compound may also interact with other cellular components, modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Tabulated Comparison of Key Analogs

Compound Substituents Melting Point (°C) Antimicrobial MIC (µg/mL) GPx-like Activity (vs. Ebselen)
4h 2-OH, 5-Cl 219.5–221.5 16–32 Not tested
4j 3-OH, 4-OMe 232.5–236.5 >64 Not tested
4m 4-OMe 285.5–287.5 >64 Not tested
Bis(3-amino-1-OH-Bz) 3-NH₂, 1-OH 201–203 8–16 1.5× higher
Target (Predicted) 2-F ~200–210 8–16 (est.) 2× higher (est.)

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